molecular formula C15H16BrNO4S B3074909 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide CAS No. 1024301-26-5

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Cat. No.: B3074909
CAS No.: 1024301-26-5
M. Wt: 386.3 g/mol
InChI Key: XYYYFBRKZOTQIV-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a bromine atom, a dimethoxybenzyl group, and a benzenesulfonamide moiety.

Mechanism of Action

Target of Action

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide primarily targets carbonic anhydrases (CAs) , specifically isoforms such as CA II and CA VII . These enzymes play crucial roles in regulating pH and ion balance in various tissues, making them important for processes like respiration and acid-base homeostasis.

Mode of Action

The compound acts as an inhibitor of carbonic anhydrases. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal function of the enzyme, leading to altered pH levels and ion transport in cells .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways, including:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Result of Action

At the molecular level, the inhibition of carbonic anhydrases leads to:

Action Environment

Environmental factors influencing the compound’s action include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide
  • 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonyl chloride

Uniqueness

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-20-13-6-3-11(15(9-13)21-2)10-17-22(18,19)14-7-4-12(16)5-8-14/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYFBRKZOTQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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